3-Cyclopentyl-3-oxopropanenitrile
Overview
Description
3-Cyclopentyl-3-oxopropanenitrile is an organic compound with the molecular formula C8H11NO. It is characterized by a cyclopentyl group attached to a 3-oxopropanenitrile moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Cyclopentyl-3-oxopropanenitrile can be synthesized through a catalytic reaction involving cyclopentane methyl formate and acetonitrile . The reaction typically involves the use of a catalyst to facilitate the formation of the desired product. Additionally, enzymatic reduction of this compound using a yeast short-chain dehydrogenase (YMR226C) has been reported, resulting in high yields and excellent enantioselectivity .
Industrial Production Methods
The industrial production of this compound often involves large-scale catalytic reactions under controlled conditions to ensure high purity and yield. The use of biocatalysis in industrial settings offers advantages such as mild reaction conditions, high selectivity, and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-3-oxopropanenitrile undergoes various chemical reactions, including:
Reduction: Enzymatic reduction to form hydroxylated derivatives.
Substitution: Coupling reactions with other compounds, such as 4-bromo-1H-pyrazole, under Mitsunobu conditions.
Common Reagents and Conditions
Reduction: Yeast short-chain dehydrogenase (YMR226C) for enzymatic reduction.
Substitution: Mitsunobu reagents for coupling reactions.
Major Products Formed
Hydroxylated derivatives: Formed through enzymatic reduction.
Coupled products: Formed through substitution reactions with compounds like 4-bromo-1H-pyrazole.
Scientific Research Applications
3-Cyclopentyl-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-3-oxopropanenitrile involves its interaction with specific enzymes and molecular targets. For example, its enzymatic reduction by yeast short-chain dehydrogenase (YMR226C) results in the formation of hydroxylated derivatives with high enantioselectivity . The compound’s unique structure allows it to participate in various biochemical pathways, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanepropanenitrile: Similar in structure but lacks the oxo group.
Cyclopentylacetonitrile: Similar in structure but with a different functional group arrangement.
Uniqueness
3-Cyclopentyl-3-oxopropanenitrile is unique due to its combination of a cyclopentyl group and an oxopropanenitrile moiety, which imparts distinct reactivity and selectivity in chemical reactions . This uniqueness makes it a valuable compound in various synthetic and industrial applications.
Properties
IUPAC Name |
3-cyclopentyl-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-6-5-8(10)7-3-1-2-4-7/h7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCJXECLIBAZSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50544560 | |
Record name | 3-Cyclopentyl-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50544560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95882-33-0 | |
Record name | β-Oxocyclopentanepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95882-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyclopentyl-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50544560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyclopentyl-3-oxopropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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